2-Aminobenzoic acid;2,4,6-trinitrophenol
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Overview
Description
2-Aminobenzoic acid: and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applicationsIt is a white or yellow solid with a sweetish taste and is used in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hofmann Rearrangement: 2-Aminobenzoic acid can be synthesized from phthalimide through a bromine-promoted Hofmann rearrangement in a basic medium.
One-Pot Synthesis: Another method involves the one-pot synthesis of 2-aminobenzoic acid derivatives using various starting materials and reaction conditions.
Industrial Production Methods: Industrial production typically involves the large-scale application of the Hofmann rearrangement or other efficient synthetic routes to produce 2-aminobenzoic acid in high yields.
Synthetic Routes and Reaction Conditions:
Nitration of Phenol: The synthesis of 2,4,6-trinitrophenol involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods: Industrial production of 2,4,6-trinitrophenol follows the same nitration process but on a larger scale, with careful control of reaction conditions to ensure safety and high yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Aminobenzoic acid can undergo oxidation reactions to form various products.
Reduction: It can be reduced to form corresponding amines.
Substitution: It participates in substitution reactions, particularly electrophilic substitution due to the presence of the amino group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Typically involve halogens or other electrophiles.
Major Products:
- Oxidation can yield quinones or other oxidized derivatives.
- Reduction produces primary amines.
- Substitution reactions yield various substituted aromatic compounds.
Types of Reactions:
Reduction: 2,4,6-trinitrophenol can be reduced to form aminophenols.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution due to the electron-withdrawing nitro groups.
Common Reagents and Conditions:
Reducing Agents: Iron and hydrochloric acid, tin and hydrochloric acid.
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions.
Major Products:
- Reduction yields aminophenols.
- Substitution reactions produce various substituted phenols.
Scientific Research Applications
2-Aminobenzoic Acid
2-Aminobenzoic acid is used in the synthesis of benzofused heterocycles, which are important in medicinal chemistry . It also plays a role in the biosynthesis of tryptophan and its derivatives, as well as in the production of dyes, perfumes, and corrosion inhibitors .
2,4,6-Trinitrophenol
2,4,6-trinitrophenol is widely used in forensic research, land mine detection, and environmental monitoring due to its explosive properties . It is also used in the synthesis of dyes and as a reagent in various chemical analyses .
Mechanism of Action
2-Aminobenzoic Acid
The mechanism of action of 2-aminobenzoic acid involves its role as a precursor in the biosynthesis of tryptophan. It interacts with enzymes such as anthranilate synthase to facilitate the production of tryptophan .
2,4,6-Trinitrophenol
2,4,6-trinitrophenol exerts its effects through its highly reactive nitro groups, which make it a powerful explosive. The nitro groups undergo rapid decomposition upon ignition, releasing a large amount of energy .
Comparison with Similar Compounds
2-Aminobenzoic Acid
Similar compounds include:
Benzoic Acid: Lacks the amino group, making it less reactive in substitution reactions.
4-Aminobenzoic Acid: The amino group is in the para position, affecting its reactivity and applications.
2,4,6-Trinitrophenol
2,4-Dinitrophenol: Contains two nitro groups, making it less explosive than 2,4,6-trinitrophenol.
Trinitrotoluene (TNT): Another powerful explosive, but with different applications and properties.
Properties
CAS No. |
189894-82-4 |
---|---|
Molecular Formula |
C20H17N5O11 |
Molecular Weight |
503.4 g/mol |
IUPAC Name |
2-aminobenzoic acid;2,4,6-trinitrophenol |
InChI |
InChI=1S/2C7H7NO2.C6H3N3O7/c2*8-6-4-2-1-3-5(6)7(9)10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2*1-4H,8H2,(H,9,10);1-2,10H |
InChI Key |
QUUTVLGSQWYCBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N.C1=CC=C(C(=C1)C(=O)O)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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